2-Amino-3-methoxybenzonitrile
Overview
Description
2-Amino-3-methoxybenzonitrile is a chemical compound that is part of the aminobenzonitrile family. It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a methoxy group. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-Amino-3-methoxybenzonitrile derivatives can be achieved through a chemoselective aminocyanation process. This involves the direct addition of aryl cyanamides to arynes, which allows for the incorporation of amino and cyano groups simultaneously. This method affords 1,2-bifunctional aminobenzonitriles, which are synthetically useful and can be further functionalized to create important derivatives such as drug molecules and fused heterocycles .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-methoxybenzonitrile derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and MS. In some cases, the structure is further confirmed by X-ray crystallography. The presence of amino and cyano groups on the benzene ring influences the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
2-Amino-3-methoxybenzonitrile can undergo various chemical reactions due to its functional groups. For instance, it can participate in the synthesis of 2-acyl-3-aminoindoles through an umpolung reaction using NaHS·nH2O, which involves an Eschenmoser sulfide contraction reaction . Additionally, it can be used to synthesize 3-amino-2H-indazoles via a palladium-catalyzed domino reaction sequence with 2-halobenzonitriles . The reactivity with halogenoboranes leads to the formation of derivatives of the 1.3.2-diazaboranaphthalene ring, showcasing its potential in creating novel heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-methoxybenzonitrile derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and amino groups can affect properties like solubility, melting point, and reactivity. These properties are essential for the compound's application in organic synthesis and pharmaceutical development. The compound's reactivity with primary aliphatic amines in aqueous acetonitrile has been studied, revealing insights into its kinetics and mechanism of reactions .
Scientific Research Applications
Synthesis and Biological Evaluation
- Application in Chromium Complexes : 2-Amino-3-methoxybenzonitrile is used in the synthesis of biologically active compounds, particularly in the creation of a binuclear bridged Cr(III) complex. This complex exhibits moderate antibacterial activity, significant antifungal activity, and a larger antioxidant activity compared to free ligands (Govindharaju et al., 2019).
Corrosion Inhibition
Inhibition of Mild Steel Corrosion : Derivatives of 2-Amino-3-methoxybenzonitrile, specifically 2-aminobenzene-1,3-dicarbonitriles, are studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. They demonstrate high inhibition efficiency and follow the Langmuir adsorption isotherm (Verma et al., 2015).
Aluminum Corrosion Prevention : Similar compounds are also effective in preventing corrosion of aluminum in alkaline conditions. Their adsorption behavior supports their role as mixed type inhibitors (Verma et al., 2015).
Organic Synthesis
Synthesis of Quinazolinones : A novel route involving 2-Amino-3-methoxybenzonitrile derivatives is described for synthesizing substituted 2-amino-4-quinazolinones, indicating its utility in organic synthesis (Fray et al., 2006).
Creating Heterocyclic Compounds : 2-Amino-3-methoxybenzonitrile is involved in producing heterocyclic compounds, which have applications in various pharmaceutical and chemical industries (Rahman & Scrowston, 1983).
Pharmaceutical Applications
- DNA-binding Properties : The chromium complex derived from 2-Amino-3-methoxybenzonitrile exhibits properties that enable it to bind strongly to DNA, indicating potential applications in pharmaceuticals and biotechnology (Govindharaju et al., 2019).
Materials Science
Electrochemical and Thermal Investigations : The compound is explored for its electrochemical behavior and thermal performance, which are crucial in materials science for developing new materials and understanding their properties under different conditions (Hui, 2012).
Crystal Engineering : 2-Amino-3-methoxybenzonitrile derivatives are used in crystal engineering, contributing to the understanding of molecular interactions and crystal formation, which is vital in the field of material sciences (Jagadish et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPAKMBBMVXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473681 | |
Record name | 2-amino-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxybenzonitrile | |
CAS RN |
148932-68-7 | |
Record name | 2-amino-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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